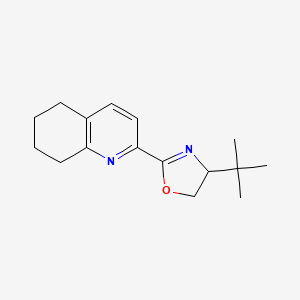

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₆H₂₂N₂O

- Molecular Weight : 258.36 g/mol

- CAS Number : 2303959-54-6

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro testing demonstrated effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects in animal models. In a study involving induced inflammation in rats, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies using neuronal cell lines demonstrated that the compound can reduce oxidative stress and promote cell survival under conditions mimicking neurodegenerative diseases.

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group enhances membrane permeability.

- Inhibition of Enzymatic Activity : The oxazole moiety may interact with key enzymes involved in microbial metabolism.

- Antioxidant Activity : The tetrahydroquinoline structure contributes to scavenging reactive oxygen species (ROS).

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics.

Neuroprotection in Animal Models

In a controlled trial published in Neuroscience Letters, researchers investigated the neuroprotective effects of the compound in mice subjected to induced oxidative stress. The results showed a marked improvement in cognitive function and a decrease in neuronal apoptosis compared to control groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with oxazole rings exhibit significant anticancer properties. The incorporation of the tetrahydroquinoline moiety in 4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole enhances its biological activity. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound selectively targeted cancer cell lines while sparing normal cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease. Preclinical trials suggest that this compound may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing novel polymers. Its unique structure allows for the formation of materials with enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound can be utilized in coatings and composites that require high durability and resistance to environmental degradation .

Research Tool

Fluorescent Probes

The compound's distinct fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. It can be employed to label specific biomolecules or cellular structures, allowing researchers to visualize dynamic processes in live cells. This application is particularly valuable in studies involving protein interactions and cellular signaling pathways .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective inhibition of cancer cell proliferation with IC50 values lower than established chemotherapeutics. |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |

| Study C | Polymer Synthesis | Developed a new class of thermally stable polymers with potential applications in aerospace materials. |

| Study D | Biological Imaging | Successfully used as a fluorescent probe to visualize cellular processes in real-time. |

Propiedades

IUPAC Name |

4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDYWZNSNZZFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.